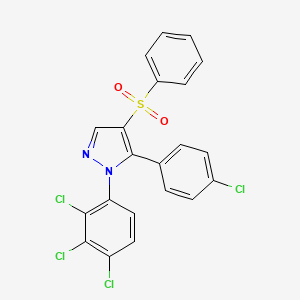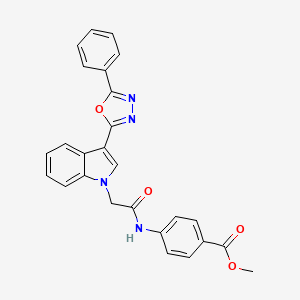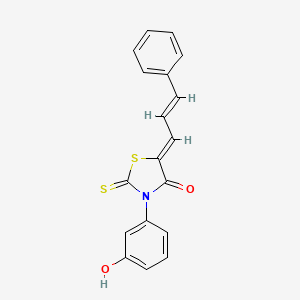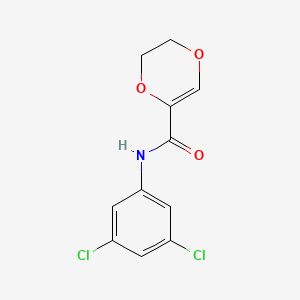
N-(3,5-二氯苯基)-2,3-二氢-1,4-二噁烷-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a useful research compound. Its molecular formula is C11H9Cl2NO3 and its molecular weight is 274.1. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和评估作为放射增敏剂和细胞毒素
已经探索了具有碱性或亲电取代基的硝基噻吩的合成,包括 N-(3,5-二氯苯基)-2,3-二氢-1,4-二噁英-5-甲酰胺的变体,以了解它们作为放射增敏剂和选择性细胞毒素的潜力。这些化合物被评估了其使缺氧哺乳细胞对辐射敏感的能力,突出了结构成分在确定其体内疗效和毒性方面的重要性 (Threadgill 等,1991)。
多巴胺 D3 受体选择性配体的发现
一项涉及支架杂交策略的研究确定了 N-(3,5-二氯苯基)-2,3-二氢-1,4-二噁英-5-甲酰胺的衍生物作为多巴胺 D3 受体的有效配体。这项研究旨在通过探索这些化合物的选择性和多靶点潜力来开发治疗中枢神经系统疾病的新疗法 (Bonifazi 等,2021)。
抗菌和抗真菌活性
合成了与 N-(3,5-二氯苯基)-2,3-二氢-1,4-二噁英-5-甲酰胺在结构上相关的化合物并评估了它们的抗菌活性。这些研究提供了此类化合物在对抗细菌和真菌感染中的潜力的见解,一些衍生物对病原体表现出显着的抑制作用 (Akbari 等,2008)。
电致变色和光致发光特性
将 N-(3,5-二氯苯基)-2,3-二氢-1,4-二噁英-5-甲酰胺的衍生物掺入芳香族聚酰胺的研究显示出了有希望的电致变色和光致发光特性。这些发现表明了在材料科学中的应用,特别是在开发具有特定光学特性的高级聚合物方面 (Chang & Liou,2008)。
抗病原特性
已经研究了硫脲衍生物(包括与 N-(3,5-二氯苯基)-2,3-二氢-1,4-二噁英-5-甲酰胺相关的衍生物)的抗病原活性。这些研究突出了此类化合物在开发具有有效抗生物膜特性的新型抗菌剂中的潜力,这对于解决耐药菌株至关重要 (Limban 等,2011)。
作用机制
Target of Action
The compound N-(3,5-dichlorophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been reported to have a significant impact on the energetics of Mycobacterium tuberculosis . This suggests that the primary targets of this compound are likely to be key enzymes or proteins involved in the energy metabolism of this bacterium.
Biochemical Pathways
The compound’s impact on Mycobacterium tuberculosis energetics suggests that it affects the biochemical pathways involved in energy production and utilization . These could include pathways related to glycolysis, the citric acid cycle, and oxidative phosphorylation. The disruption of these pathways would lead to an energy deficit in the bacterium, impairing its growth and survival.
Result of Action
The primary result of the compound’s action is the disruption of energy metabolism in Mycobacterium tuberculosis, leading to impaired growth and survival of the bacterium . This could potentially make the compound useful in the treatment of tuberculosis, particularly in combination with other antimicrobial agents.
生化分析
Biochemical Properties
It has been found to interact with certain enzymes and proteins, affecting their function .
Cellular Effects
N-(3,5-dichlorophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been observed to influence various types of cells and cellular processes . It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3,5-dichlorophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is complex and involves several steps . It is known to bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3,5-dichlorophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3,5-dichlorophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3,5-dichlorophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is involved in certain metabolic pathways . This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-7-3-8(13)5-9(4-7)14-11(15)10-6-16-1-2-17-10/h3-6H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBAVWVKSKICQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)

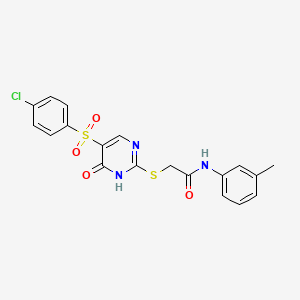
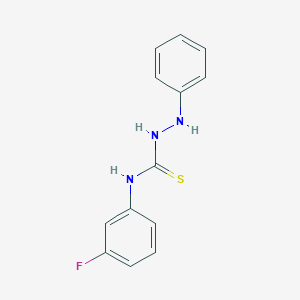
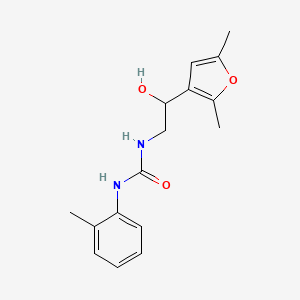
![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate](/img/structure/B2745555.png)
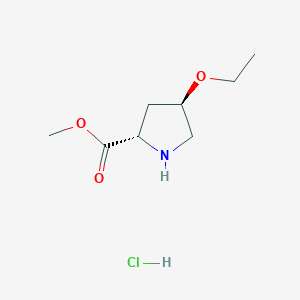
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)
